molecular formula C20H21N3O2S2 B2988623 2-(allylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627048-04-8

2-(allylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2988623
CAS No.: 627048-04-8
M. Wt: 399.53
InChI Key: KCVWKADFQFXOKQ-UHFFFAOYSA-N
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Description

2-(Allylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a highly intriguing compound, notable for its unique structure and multifaceted potential in various scientific fields. This compound falls into the category of tetrahydropyrimido[4,5-b]quinoline derivatives, which are known for their diverse biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a starting material or intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse modifications, making it a valuable compound in synthetic organic chemistry.

Biology

In biology, it has shown potential as a bioactive molecule, with studies indicating its antimicrobial, antifungal, and antiviral properties. Research is ongoing to understand its mechanism of action and potential therapeutic applications.

Medicine

Medically, this compound is being investigated for its potential role in drug development, particularly in designing new pharmacological agents. Its structure-activity relationship is a subject of interest for developing treatments for various diseases.

Industry

In industry, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most common synthetic routes for this compound involves the multi-step condensation of appropriate precursors. Typically, the synthesis starts with a precursor containing an allylthio group, which undergoes a series of reactions including cyclization and alkylation to form the desired product. The reaction conditions often involve an acidic or basic medium, controlled temperatures (ranging from room temperature to 150°C), and a series of purification steps to ensure the purity of the final compound.

Industrial Production Methods

On an industrial scale, the production process is streamlined to maximize yield and efficiency. Techniques such as high-performance liquid chromatography (HPLC) for purification and spectroscopic methods for confirmation of structure (such as NMR and MS) are employed. The reagents are carefully selected to ensure cost-effectiveness and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Often carried out using reagents like potassium permanganate or chromium trioxide, yielding sulfoxides or sulfones.

  • Reduction: : Typically involves reagents such as lithium aluminum hydride (LiAlH4), producing the corresponding reduced forms.

  • Substitution: : The thiophen-2-yl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an aqueous medium, under reflux conditions.

  • Reduction: : Lithium aluminum hydride in an ether solution, under inert atmosphere.

  • Substitution: : Halogenating agents such as N-bromosuccinimide (NBS) in the presence of UV light.

Major Products

Major products depend on the reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound, often with enhanced or modified biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Allylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione: : Similar core structure, lacking the dimethyl and thiophen-2-yl groups.

  • 2-(Allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione: : Lacks the dimethyl group.

  • 8,8-Dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione: : Lacks the allylthio group.

Uniqueness

The uniqueness of 2-(allylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione lies in its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

8,8-dimethyl-2-prop-2-enylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-4-7-27-19-22-17-16(18(25)23-19)15(13-6-5-8-26-13)14-11(21-17)9-20(2,3)10-12(14)24/h4-6,8,15H,1,7,9-10H2,2-3H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVWKADFQFXOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC=C)C4=CC=CS4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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